Aluminum chloride hexahydrate (CAS 7784-13-6) is a highly soluble, monomeric aluminum salt characterized by its stable octahedral coordination of six water molecules around the central aluminum ion. Unlike its highly reactive anhydrous counterpart, the hexahydrate form offers predictable processability and safe handling in ambient environments. It is a critical raw material in industrial procurement, serving as the foundational precursor for synthesizing high-molecular-weight polyaluminum chloride (PAC) coagulants, a reliable aluminum source for sol-gel alumina nanoparticle production, and the active monomeric ingredient in clinical-strength ethanolic antiperspirants. Buyers prioritize this specific hydrate when downstream processes require a stable, water- and alcohol-soluble aluminum source without the severe exothermic hazards associated with anhydrous Lewis acids[1].
Substituting aluminum chloride hexahydrate with closely related aluminum compounds fundamentally disrupts manufacturing workflows. Replacing it with anhydrous aluminum chloride introduces severe safety hazards, as the anhydrous form reacts violently with water and alcohols to release corrosive hydrogen chloride gas, requiring expensive inert-atmosphere handling. Conversely, substituting it with pre-polymerized polyaluminum chloride (PAC) fails in applications requiring monomeric penetration—such as clinical antiperspirant duct-plugging—or controlled bottom-up sol-gel synthesis. Furthermore, using alternative monomeric salts like aluminum nitrate alters the thermal decomposition profile, significantly raising the calcination temperature required to achieve desired crystalline phases like gamma-alumina[1].
In the synthesis of alumina nanoparticles, the choice of inorganic precursor dictates the thermal energy required for crystallization. Experimental data demonstrates that using aluminum chloride hexahydrate yields the crystalline γ-Al2O3 phase at a calcination temperature of 700 °C, producing nanoparticles with an average size of 36 nm. In direct comparison, utilizing aluminum nitrate nonahydrate under identical conditions yields predominantly amorphous material at 700 °C (with a larger 49 nm size), requiring the temperature to be elevated to 900 °C to achieve the same γ-Al2O3 phase[1].
| Evidence Dimension | Calcination temperature for γ-Al2O3 phase formation and resultant particle size |
| Target Compound Data | γ-phase achieved at 700 °C; 36 nm particle size |
| Comparator Or Baseline | Aluminum nitrate nonahydrate (Amorphous at 700 °C; requires 900 °C for γ-phase; 49 nm at 700 °C) |
| Quantified Difference | 200 °C reduction in required calcination temperature and 26% reduction in particle size at 700 °C |
| Conditions | Sol-gel synthesis followed by 4-hour thermal calcination |
Enables manufacturers to produce finer crystalline catalyst supports at significantly lower calcination temperatures, reducing energy consumption and preventing thermal sintering.
The hydration state of aluminum chloride is the primary determinant of its processability in liquid formulations. Anhydrous aluminum chloride acts as a strong, moisture-sensitive Lewis acid that reacts violently and exothermically upon contact with water or alcohols, rapidly evolving corrosive hydrogen chloride (HCl) gas. In contrast, aluminum chloride hexahydrate is thermodynamically stable in ambient air and undergoes smooth, endothermic dissolution in both water and ethanol (achieving concentrations up to ~40-50% w/w in ethanol) without fuming or hazardous exotherms [1].
| Evidence Dimension | Reactivity and gas evolution upon aqueous/ethanolic solvation |
| Target Compound Data | Stable dissolution without fuming; high solubility in ethanol (~40-50% w/w) |
| Comparator Or Baseline | Anhydrous aluminum chloride (Violent exothermic hydrolysis; rapid HCl gas evolution) |
| Quantified Difference | Complete elimination of acute HCl outgassing and exothermic hazards during standard solvation |
| Conditions | Ambient dissolution in aqueous or ethanolic solvents |
Allows buyers to formulate high-concentration aqueous and alcoholic solutions using standard vessels, avoiding the capital expense of inert-atmosphere and gas-scrubbing infrastructure.
While pre-polymerized polyaluminum chloride (PAC) is highly efficient for municipal water treatment—requiring only 1/3 to 1/2 the dosage of monomeric salts to achieve equivalent macro-flocculation—aluminum chloride hexahydrate remains strictly necessary for applications requiring monomeric behavior. Hexahydrate provides the unpolymerized baseline required to manufacture PAC itself. Furthermore, in topical clinical formulations, the low-molecular-weight monomeric structure of the hexahydrate is required to penetrate micro-ducts, a mechanism where the high-molecular-weight colloidal structure of PAC is physically ineffective [1].
| Evidence Dimension | Molecular structure and functional application scale |
| Target Compound Data | Monomeric structure (AlCl3·6H2O); penetrates micro-ducts; serves as raw precursor |
| Comparator Or Baseline | Polyaluminum chloride (Pre-polymerized, high molecular weight; optimized for macro-flocculation) |
| Quantified Difference | Provides the essential low-molecular-weight monomeric functionality that pre-polymerized PAC lacks for micro-scale interactions and bottom-up synthesis |
| Conditions | Chemical manufacturing of coagulants and topical formulation |
Dictates procurement for manufacturers who need a reactive monomeric aluminum building block rather than a finished, high-molecular-weight polymeric coagulant.
Directly leveraging its ability to form γ-Al2O3 at lower calcination temperatures (700 °C) compared to nitrate salts, this compound is the preferred precursor for synthesizing high-surface-area mesoporous alumina used in catalytic converters and industrial catalyst supports [1].
Capitalizing on its stable, non-fuming solubility in ethanol (up to ~50% w/w) and its monomeric structure, it is the active pharmaceutical ingredient (API) of choice for clinical hyperhidrosis treatments, where it safely penetrates and temporarily plugs sweat ducts [2].
Serving as the foundational monomeric building block, it is procured in bulk by water treatment chemical manufacturers to synthesize high-efficiency, polymerized PAC coagulants through controlled basification and polymerization processes [3].
Corrosive;Irritant